![molecular formula C17H28ClNO B1397519 2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1220016-45-4](/img/structure/B1397519.png)
2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride
Overview
Description
2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C17H28ClNO and a molecular weight of 297.9 g/mol. This compound has been widely studied for its potential implications in several fields of research and industry.
Preparation Methods
The synthesis of 2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride typically involves a multi-step process. One common synthetic route includes the reaction of 4-(sec-butyl)phenol with 2-chloroethylpiperidine in the presence of a base to form the intermediate 2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine. This intermediate is then treated with hydrochloric acid to yield the final product, this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are typically the corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents such as alkyl halides or sulfonates.
Scientific Research Applications
2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders and other medical conditions.
Industry: It is used in the manufacturing of pharmaceuticals and other chemical products, where its properties are leveraged to enhance product performance.
Mechanism of Action
The mechanism of action of 2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain receptors and enzymes, thereby influencing various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems and cellular signaling pathways.
Comparison with Similar Compounds
2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride can be compared with other similar compounds, such as:
2-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride: This compound has a similar structure but with a tert-butyl group instead of a sec-butyl group. The difference in the alkyl group can lead to variations in chemical reactivity and biological activity.
2-{2-[4-(iso-Butyl)phenoxy]ethyl}piperidine hydrochloride: Another similar compound with an iso-butyl group.
These comparisons highlight the uniqueness of this compound, particularly in terms of its specific chemical and biological properties.
Properties
IUPAC Name |
2-[2-(4-butan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-3-14(2)15-7-9-17(10-8-15)19-13-11-16-6-4-5-12-18-16;/h7-10,14,16,18H,3-6,11-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQJNRCDUHSODU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl)cyclohexyl)acetate](/img/structure/B1397436.png)
![2-methyl-1-[(3S)-3-methylpiperazin-1-yl]propan-1-one](/img/structure/B1397439.png)
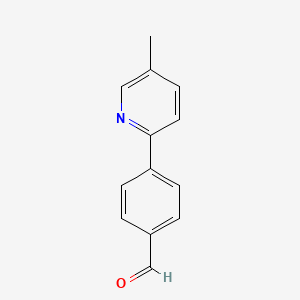
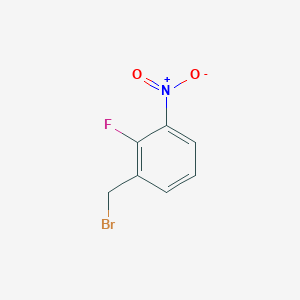


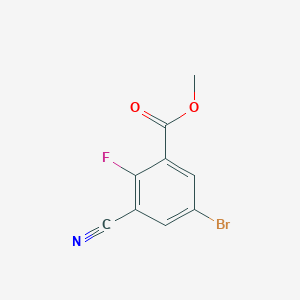

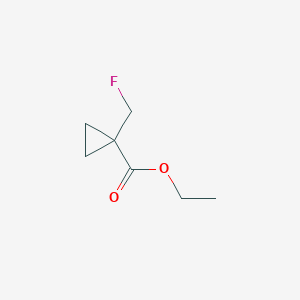

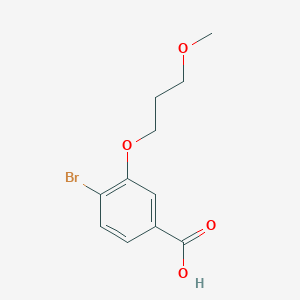
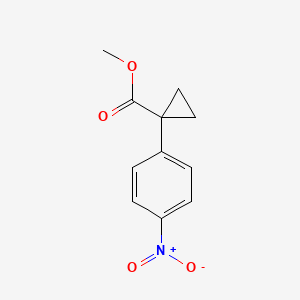
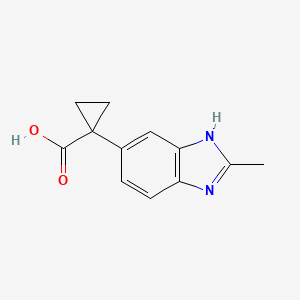
![7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1397459.png)
